2-(4-Hydroxy-phenyl)benzofuran-5-OL
Overview
Description
2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL is an organic compound belonging to the class of 2-arylbenzofuran flavonoids . It has a molecular formula of C14H10O3 and a molecular weight of 226.227 Da . This compound is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and a hydroxyl group at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of o-hydroxyaryl ketones with phenylacetylenes in the presence of a catalyst . This reaction can be carried out under microwave-assisted synthesis (MWI) to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to estrogen receptor beta (ESR2) and activates the expression of genes containing estrogen response elements (ERE).
Pathways Involved: The activation of estrogen receptor pathways leads to various biological effects, including cell growth inhibition and apoptosis.
Comparison with Similar Compounds
2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL can be compared with other similar compounds, such as:
2-Phenylbenzofuran: Lacks the hydroxyl group, resulting in different chemical and biological properties.
4-Hydroxybenzofuran: Has a hydroxyl group at a different position, leading to variations in reactivity and biological activity.
List of Similar Compounds
- 2-Phenylbenzofuran
- 4-Hydroxybenzofuran
- Benzofuran derivatives with various substituents
Biological Activity
2-(4-Hydroxy-phenyl)benzofuran-5-OL, also known as 4-Hydroxy-2-benzofuranyl phenol, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHO, and it features a benzofuran core with a hydroxyl group at the 4-position of the phenyl ring. This structural configuration is significant as it influences the compound's reactivity and interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with hydroxyl groups, such as this compound, exhibit notable antioxidant properties. The presence of the hydroxyl group allows for effective scavenging of free radicals, thereby reducing oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that benzofuran derivatives inhibited the proliferation of ovarian cancer cells (A2780), suggesting that similar compounds could be explored for their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators. In vitro studies demonstrated that derivatives like this compound can reduce the production of inflammatory cytokines, thus supporting its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Modulation : The compound's hydroxyl group participates in redox reactions, influencing cellular oxidative stress levels.
- Enzyme Inhibition : It acts as an inhibitor for enzymes like COX and LOX, thereby modulating inflammatory responses.
- Cell Signaling Pathway Interference : By interacting with various signaling pathways, it may alter gene expression related to cell growth and apoptosis.
Study on Anticancer Activity
A significant study evaluated the effects of benzofuran derivatives on ovarian cancer cells. The results indicated that these compounds could effectively induce apoptosis in cancer cells at concentrations around 10 µM, highlighting their potential as therapeutic agents against ovarian cancer .
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory effects, this compound was tested in human neutrophils. The compound exhibited an IC value of approximately 12 µM for inhibiting leukotriene B production, demonstrating its efficacy in modulating inflammatory responses .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | IC Value |
---|---|---|---|
This compound | Hydroxyl group on phenyl ring | Antioxidant, anticancer, anti-inflammatory | ~10 µM (anticancer) |
Benzofuran Derivative A | Lacks hydroxyl group | Limited antioxidant activity | Not specified |
Benzofuran Derivative B | Additional methoxy group | Enhanced anticancer activity | ~8 µM (anticancer) |
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-benzofuran-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNDCMXZYWCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349669 | |
Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52814-86-5 | |
Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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